tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate
Description
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 5-fluoropyrimidin-2-yl ether substituent at the 3-position of the piperidine ring. The fluorine atom at the 5-position of the pyrimidine ring likely enhances metabolic stability and influences electronic properties compared to bulkier or less electronegative substituents.
Properties
IUPAC Name |
tert-butyl 3-(5-fluoropyrimidin-2-yl)oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXGQDUCTOTPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126884 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-08-3 | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 3-[(5-fluoro-2-pyrimidinyl)oxy]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901126884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, tert-butyl chloroformate, and 5-fluoropyrimidine.
Reaction Conditions: The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the carboxylate ester. The reaction is typically carried out in an organic solvent, such as dichloromethane, at a controlled temperature.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine Ring
The 5-fluoropyrimidinyl group undergoes substitution reactions due to the electron-withdrawing nature of the fluorine atom, activating the adjacent positions for nucleophilic attack.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Amination | Pd catalysis, Cs2CO3, toluene, 120°C | Substitution of fluorine with amines | 82–96% | |
| Alkoxylation | KOtBu, THF/DMF, rt | Etherification with alcohols | 72% |
Example :
Reaction with tert-butyl (S)-3-aminopiperidine-1-carboxylate under Pd catalysis yields tert-butyl (S)-3-((5-fluoropyrimidin-2-yl)amino)piperidine-1-carboxylate .
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate the free piperidine amine, enabling further functionalization.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | DCM, rt, 2h | Removal of Boc group | 89% | |
| HCl in dioxane | 0°C to rt, 4h | Formation of hydrochloride salt | 95% |
Application :
Deprotection is critical for subsequent reactions such as reductive amination or alkylation at the piperidine nitrogen .
Reductive Amination
The deprotected piperidine amine participates in reductive amination with aldehydes or ketones.
| Substrate | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde | NaBH(OAc)3, DCE, 30°C, 16h | Formation of tertiary amine derivative | 88% |
Mechanism :
The reaction proceeds via imine formation followed by reduction to stabilize the amine .
Cross-Coupling Reactions
The fluoropyrimidine moiety enables participation in palladium-catalyzed cross-couplings.
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh3)4, Na2CO3, dioxane, 80°C | Biaryl formation | 75% | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, Cs2CO3, 100°C | C–N bond formation | 68% |
Example :
Coupling with aryl boronic acids generates biarylpyrimidine derivatives .
Ether Cleavage and Functionalization
The pyrimidinyl ether linkage can be modified under basic or reductive conditions.
| Conditions | Reagents | Outcome | Yield | Source |
|---|---|---|---|---|
| NaBH4, EtOH, HCl | Ambient temperature, 3h | Reduction of ether to alcohol | 45% | |
| BBr3, DCM, −78°C | 2h, then rt | Demethylation of ethers | 92% |
Stability Under Synthetic Conditions
The Boc group remains intact during most reactions but is sensitive to strong acids/bases.
| Condition | Stability Outcome | Source |
|---|---|---|
| Basic (KOtBu, THF) | Boc group retained | |
| Acidic (TFA, DCM) | Boc group cleaved |
Comparative Reactivity Data
Scientific Research Applications
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a probe or ligand in biochemical assays to investigate molecular mechanisms and pathways.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the pyrimidine/pyridine ring, the position of the ether linkage on the piperidine ring, and additional functional groups.
Substituent Effects on the Pyrimidine/Pyridine Ring
- 5-Bromo vs. 5-Fluoro Pyrimidine (Position 3 vs. 4 on Piperidine):
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate (CAS: 832735-41-8) shares a similar backbone but features a bromine atom at the pyrimidine’s 5-position and an ether linkage at the piperidine’s 4-position. Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability but enhance halogen bonding in target interactions. The positional shift (3- vs. 4-ether) could alter conformational flexibility and steric hindrance . - 5-Amino Pyridine Derivative: tert-Butyl 3-((5-aminopyridin-2-yl)oxy)piperidine-1-carboxylate (CAS: 1802516-79-5) replaces the pyrimidine ring with a pyridine moiety bearing an amino group. This compound’s predicted boiling point (445.1°C) and density (1.174 g/cm³) suggest higher polarity than the fluoropyrimidine analog .
Extended Functional Groups
- Trifluoromethylphenyl-Pyrazolo-Pyrimidine Hybrid:
A pyrazolo[3,4-d]pyrimidine derivative (Compound 5b in ) incorporates a trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, while the pyrazolo-pyrimidine core may improve kinase inhibition selectivity compared to simpler pyrimidine derivatives . - Naphthalene-Sulfonamide Hybrid:
A naphthalene-sulfonamide derivative () demonstrates how bulky aromatic systems and sulfonamide groups increase molecular weight (exact mass: 690.22) and likely improve target affinity through π-π stacking and hydrogen bonding. However, such complexity may reduce synthetic accessibility (87.3% yield reported) .
Piperidine Substituent Variations
- Benzylidene and Alkynyloxy Modifications:
tert-Butyl 4-(3-((5-(pent-4-yn-1-yloxy)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxylate () introduces a benzylidene group and alkynyloxy side chain. These modifications enhance rigidity and enable click chemistry applications, differing from the fluoropyrimidine derivative’s simpler structure .
Data Tables for Key Analogous Compounds
*Calculated based on molecular formula.
Biological Activity
tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group and a 5-fluoropyrimidine moiety, which is known to enhance biological activity through various mechanisms. Its chemical formula is C_{14}H_{20}F_{N}_{3}O_{3}, with a molecular weight of approximately 295.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀F₁N₃O₃ |
| Molecular Weight | 295.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects through the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, it has been suggested that similar compounds inhibit the EGFR signaling pathway, leading to reduced tumor growth and metastasis .
- Case Studies : In experimental models, tert-butyl derivatives have demonstrated selective toxicity towards cancer cells while sparing normal cells. A study reported an IC50 value of around 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, showcasing its potency compared to standard chemotherapeutics like 5-Fluorouracil .
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity, possibly mediated by nitric oxide (NO) production. NO plays a crucial role in modulating inflammatory responses and has been implicated in various pathophysiological processes.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation (IC50 = 0.126 μM) | |
| Anti-inflammatory | Potential modulation of NO production |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
- Bioavailability : Preliminary data suggest favorable oral bioavailability.
- Metabolism : The compound does not appear to inhibit major cytochrome P450 enzymes, indicating a lower risk for drug-drug interactions .
Table 3: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | ~31.8% |
| Clearance | 82.7 mL/h/kg |
| CYP450 Inhibition | No significant inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 3-((5-fluoropyrimidin-2-yl)oxy)piperidine-1-carboxylate?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, a similar tert-butyl piperidine derivative was synthesized using DMAP and triethylamine in dichloromethane at 0–20°C, followed by purification via silica gel chromatography .
- Key Steps :
Protect the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Introduce the 5-fluoropyrimidin-2-yloxy moiety via SN2 reaction or Mitsunobu coupling.
Deprotect and purify using column chromatography (hexane:ethyl acetate gradients).
Q. How is this compound characterized spectroscopically?
- Analytical Techniques :
- NMR : H and C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyrimidine protons at 8–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H] ~325.15 g/mol).
- IR : Peaks at ~1700 cm indicate the Boc carbonyl group .
Q. What safety protocols are critical during handling?
- Protective Measures :
- Respiratory, eye, and hand protection (nitrile gloves, goggles) are mandatory due to potential irritancy .
- Use fume hoods to avoid inhalation; avoid sparks/open flames (flammable solid) .
- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation if ingested .
Advanced Research Questions
Q. How can reaction yield discrepancies be resolved during scale-up?
- Troubleshooting :
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., incomplete Boc deprotection or fluoropyrimidine hydrolysis).
- Optimization : Adjust stoichiometry (e.g., excess 5-fluoropyrimidin-2-ol) or switch solvents (DMF for better solubility) .
Q. What strategies enhance stability in biological assays?
- Stabilization Methods :
- Store at −20°C under inert gas (N) to prevent hydrolysis of the Boc group .
- Use deuterated solvents (e.g., DMSO-d) for NMR stability studies .
- Data Validation : Compare degradation profiles via HPLC at pH 7.4 (simulated physiological conditions) .
Q. How is the compound’s pharmacokinetic (PK) profile evaluated preclinically?
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
Data Contradiction Analysis
Q. How to address conflicting solubility data in different solvents?
- Systematic Testing :
- Solubility Screen : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using nephelometry .
- Validation : Cross-check with computational models (e.g., LogP prediction via ChemAxon).
- Resolution : A related compound showed higher solubility in ethanol-water (1:1) than pure DMSO due to hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
